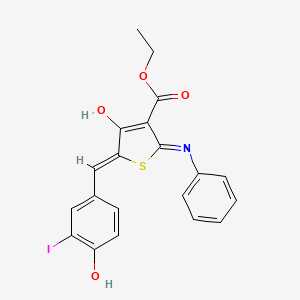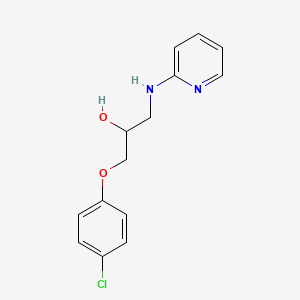
1-(4-chlorophenoxy)-3-(2-pyridinylamino)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-chlorophenoxy)-3-(2-pyridinylamino)-2-propanol (CPA) is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a selective antagonist of the beta-adrenergic receptor, which is involved in the regulation of various physiological processes such as heart rate, blood pressure, and metabolism.
Wirkmechanismus
1-(4-chlorophenoxy)-3-(2-pyridinylamino)-2-propanol acts as a competitive antagonist of the beta-adrenergic receptor. It binds to the receptor and prevents the binding of endogenous ligands such as adrenaline and noradrenaline. By blocking the beta-adrenergic receptor, 1-(4-chlorophenoxy)-3-(2-pyridinylamino)-2-propanol inhibits the downstream signaling pathways that are activated by the receptor. This leads to a decrease in heart rate, blood pressure, and metabolic rate.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-chlorophenoxy)-3-(2-pyridinylamino)-2-propanol are primarily related to its action on the beta-adrenergic receptor. By blocking the receptor, 1-(4-chlorophenoxy)-3-(2-pyridinylamino)-2-propanol reduces the activity of the sympathetic nervous system, which is responsible for the fight-or-flight response. This leads to a decrease in heart rate, blood pressure, and metabolic rate. In addition, 1-(4-chlorophenoxy)-3-(2-pyridinylamino)-2-propanol has been shown to have anti-inflammatory and anti-oxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(4-chlorophenoxy)-3-(2-pyridinylamino)-2-propanol in lab experiments is its selectivity for the beta-adrenergic receptor. This allows researchers to investigate the specific role of this receptor in various physiological processes. However, one of the limitations of using 1-(4-chlorophenoxy)-3-(2-pyridinylamino)-2-propanol is its relatively low potency compared to other beta-blockers. This means that higher concentrations of 1-(4-chlorophenoxy)-3-(2-pyridinylamino)-2-propanol may be required to achieve the desired effect.
Zukünftige Richtungen
There are several future directions for research involving 1-(4-chlorophenoxy)-3-(2-pyridinylamino)-2-propanol. One area of interest is the role of beta-adrenergic receptors in the development and progression of various diseases, such as heart failure and cancer. Another area of interest is the development of more potent and selective beta-blockers based on the structure of 1-(4-chlorophenoxy)-3-(2-pyridinylamino)-2-propanol. Finally, the use of 1-(4-chlorophenoxy)-3-(2-pyridinylamino)-2-propanol as a tool to investigate the role of beta-adrenergic receptors in the central nervous system is an area of ongoing research.
Conclusion:
In conclusion, 1-(4-chlorophenoxy)-3-(2-pyridinylamino)-2-propanol is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a selective antagonist of the beta-adrenergic receptor and has been used as a tool to investigate the role of this receptor in various physiological processes. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-(4-chlorophenoxy)-3-(2-pyridinylamino)-2-propanol have been discussed in this paper.
Synthesemethoden
The synthesis of 1-(4-chlorophenoxy)-3-(2-pyridinylamino)-2-propanol involves several steps, including the reaction of 2-pyridinylamine with 1-bromo-4-chlorobenzene to form 1-(4-chlorophenyl)-2-pyridinylamine. This intermediate is then reacted with isopropyl chloroformate to form the corresponding carbamate. Finally, the carbamate is treated with sodium borohydride to produce 1-(4-chlorophenoxy)-3-(2-pyridinylamino)-2-propanol. The overall yield of the synthesis is around 60%.
Wissenschaftliche Forschungsanwendungen
1-(4-chlorophenoxy)-3-(2-pyridinylamino)-2-propanol has been widely used in scientific research as a tool to study the beta-adrenergic receptor. It has been shown to selectively block the beta-adrenergic receptor without affecting other receptors, such as the alpha-adrenergic receptor. This selectivity makes it a valuable tool to investigate the role of beta-adrenergic receptors in various physiological processes.
Eigenschaften
IUPAC Name |
1-(4-chlorophenoxy)-3-(pyridin-2-ylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c15-11-4-6-13(7-5-11)19-10-12(18)9-17-14-3-1-2-8-16-14/h1-8,12,18H,9-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAAOQGBIZDUAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NCC(COC2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenoxy)-3-(pyridin-2-ylamino)propan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-acetyl-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)-4-piperidinamine](/img/structure/B6085882.png)
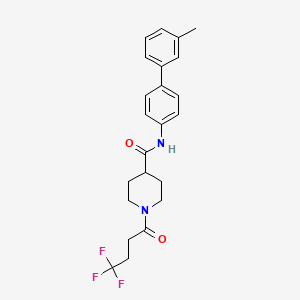
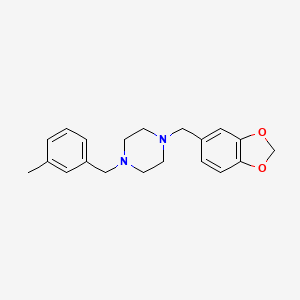
![1-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethyl}piperazine hydrochloride](/img/structure/B6085897.png)
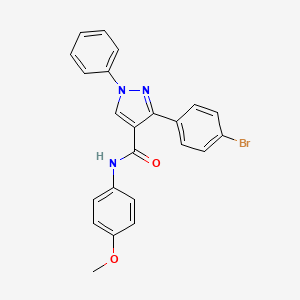
![N-{2-[5-hydroxy-3-(methylthio)-1,2,4-triazin-6-yl]phenyl}benzamide](/img/structure/B6085908.png)
![3-(3,5-dimethyl-4-isoxazolyl)-N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}propanamide](/img/structure/B6085909.png)
![2-methyl-7-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6085910.png)
![2-(2'H-spiro[cycloheptane-1,3'-isoquinolin]-1'(4'H)-ylidene)-1,3-cyclohexanedione](/img/structure/B6085915.png)
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxy-1,1-dimethylethyl)acetamide](/img/structure/B6085936.png)
![1-[benzyl(methyl)amino]-3-{2-methoxy-5-[(4-propyl-1-piperazinyl)methyl]phenoxy}-2-propanol](/img/structure/B6085940.png)
![4-fluoro-N-({1-[(2-oxo-1-piperidinyl)acetyl]-3-piperidinyl}methyl)benzamide](/img/structure/B6085955.png)
![2-(1-(4-fluorobenzyl)-4-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B6085967.png)
